molecular formula C13H23N2NaO4 B2570448 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate CAS No. 2197052-67-6

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

Cat. No.: B2570448
CAS No.: 2197052-67-6
M. Wt: 294.327
InChI Key: SNWQLLFAPGVYSO-UHFFFAOYSA-M
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is a chemical compound with the molecular formula C12H21N2NaO4. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its stability and versatility in various chemical reactions, making it a valuable tool for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate typically involves the reaction of tert-butoxycarbonyl piperazine with butanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Protection of piperazine with tert-butoxycarbonyl (Boc) group.

    Step 2: Reaction of Boc-protected piperazine with butanoic acid.

    Step 3: Neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The tert-butoxycarbonyl group provides stability and protection, allowing the compound to participate in various reactions without degradation.

Comparison with Similar Compounds

  • 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to other similar compounds, it offers better stability and versatility in chemical reactions, making it a preferred choice for researchers.

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQLLFAPGVYSO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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